molecular formula C25H18Cl2N4O3S B2948695 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536715-55-6

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2948695
CAS No.: 536715-55-6
M. Wt: 525.4
InChI Key: KSIRGLMHOVJDQT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18Cl2N4O3S and its molecular weight is 525.4. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine moiety and various substituents that influence its biological activity. The molecular formula is C20H18ClN3O3SC_{20}H_{18}ClN_3O_3S, and it possesses several functional groups that contribute to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC20H18ClN3O3S
Molecular Weight421.88 g/mol
CAS Number137-52-0

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess potent antibacterial and antifungal activities. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The specific compound under discussion has been evaluated for its inhibitory effects against various pathogens. Preliminary findings suggest that it may exhibit comparable activity due to the presence of halogenated phenyl groups which enhance lipophilicity and facilitate membrane penetration.

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrimidine derivatives. The presence of the pyrimidine ring in the compound is associated with cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines, indicating significant potential for further development as anticancer agents .

In particular, the compound's ability to induce apoptosis in cancer cells has been a focal point of research. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Pyrimidine derivatives are known to act as inhibitors of various enzymes, including those involved in nucleotide metabolism and signaling pathways relevant to cancer progression . The thioacetamide group in this compound may enhance its binding affinity to target enzymes.

Case Studies

  • Antimicrobial Study : A recent study evaluated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 10 to 50 µg/mL .
  • Anticancer Evaluation : Another study focused on the anticancer potential of similar compounds against breast cancer cell lines (MCF7). The tested derivatives showed IC50 values between 20 µM and 50 µM, indicating promising cytotoxic effects .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N4O3S/c1-34-20-11-8-15(27)12-19(20)28-21(32)13-35-25-30-22-17-4-2-3-5-18(17)29-23(22)24(33)31(25)16-9-6-14(26)7-10-16/h2-12,29H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRGLMHOVJDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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